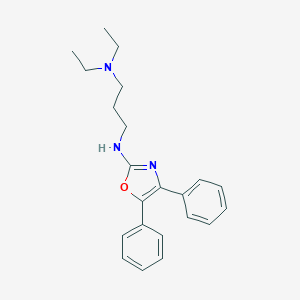

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole, also known as DEAB, is a chemical compound that is widely used in scientific research. It is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds. DEAB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has been used in a wide range of scientific research applications, including but not limited to:

1. Cancer research: this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.

2. Stem cell research: this compound has been used to selectively inhibit ALDH activity in stem cells, allowing for the isolation and characterization of different stem cell populations.

3. Developmental biology: this compound has been used to study the role of ALDH in embryonic development and organogenesis.

4. Neurobiology: this compound has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.

Mechanism of Action

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole is a selective inhibitor of ALDH, which is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. ALDH plays a critical role in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH activity, this compound can affect the metabolism and toxicity of these compounds, leading to a wide range of biochemical and physiological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects, including but not limited to:

1. Inhibition of cancer cell growth and proliferation: this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting ALDH, which is overexpressed in many cancer cells.

2. Alteration of stem cell properties: this compound has been used to selectively inhibit ALDH activity in stem cells, leading to changes in stem cell properties such as self-renewal and differentiation.

3. Disruption of embryonic development: this compound has been shown to affect embryonic development and organogenesis by inhibiting ALDH activity.

4. Impairment of nervous system function: this compound has been shown to affect the development and function of the nervous system by inhibiting ALDH activity.

Advantages and Limitations for Lab Experiments

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several advantages and limitations for lab experiments, including but not limited to:

Advantages:

1. Selective inhibition of ALDH: this compound is a selective inhibitor of ALDH, allowing for the specific targeting of ALDH-dependent processes.

2. Wide range of applications: this compound has been used in a wide range of scientific research applications, making it a versatile tool for investigating various biological processes.

3. Availability: this compound is commercially available, making it easily accessible to researchers.

Limitations:

1. Off-target effects: this compound may have off-target effects, leading to unintended consequences in experiments.

2. Toxicity: this compound may be toxic to cells at high concentrations, leading to cell death and false results in experiments.

3. Limited solubility: this compound has limited solubility in aqueous solutions, making it difficult to use in certain experimental systems.

Future Directions

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole has several potential future directions for scientific research, including but not limited to:

1. Development of ALDH inhibitors: this compound could serve as a starting point for the development of more potent and selective ALDH inhibitors for use in cancer therapy and other applications.

2. Investigation of ALDH-dependent processes: this compound could be used to investigate the role of ALDH in various biological processes, such as stem cell self-renewal and differentiation, and embryonic development.

3. Identification of new targets for this compound: this compound could be used in high-throughput screening assays to identify new targets for the compound, leading to the discovery of new biological pathways and potential drug targets.

4. Development of new experimental systems: this compound could be used to develop new experimental systems for investigating ALDH-dependent processes, such as 3D cell culture models and organoid systems.

Conclusion:

This compound is a valuable tool for investigating various biological processes, including cancer growth and proliferation, stem cell properties, embryonic development, and nervous system function. Its selective inhibition of ALDH makes it a versatile tool for targeting ALDH-dependent processes. However, this compound has limitations, including off-target effects, toxicity, and limited solubility. Future research directions for this compound include the development of new ALDH inhibitors, investigation of ALDH-dependent processes, identification of new targets for the compound, and development of new experimental systems.

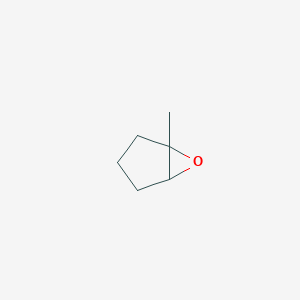

Synthesis Methods

2-((3-(Diethylamino)propyl)amino)-4,5-diphenyloxazole can be synthesized by reacting 2-amino-4,5-diphenyloxazole with 3-diethylamino-1-chloropropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as the main product.

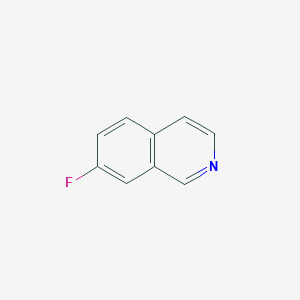

properties

CAS RN |

18471-22-2 |

|---|---|

Molecular Formula |

C22H27N3O |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-N',N'-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C22H27N3O/c1-3-25(4-2)17-11-16-23-22-24-20(18-12-7-5-8-13-18)21(26-22)19-14-9-6-10-15-19/h5-10,12-15H,3-4,11,16-17H2,1-2H3,(H,23,24) |

InChI Key |

BPGOVPPTXCAFFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

synonyms |

N'-(4,5-Diphenyl-2-oxazolyl)-N,N-diethyl-1,3-propanediamine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)